molecular formula C8H5ClF2O2 B13537410 3-Chloro-2-(difluoromethyl)benzoic acid

3-Chloro-2-(difluoromethyl)benzoic acid

Cat. No.: B13537410
M. Wt: 206.57 g/mol
InChI Key: VFQIADYIOVJVNJ-UHFFFAOYSA-N
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Description

Its unique chemical properties and biological activities have made it an essential tool for scientists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(difluoromethyl)benzoic acid can be achieved through various methods. One common approach involves the reaction of 3-chloro-o-xylenes with acetic acid and a cobalt manganese bromine catalyst. The mixture is heated to 200-205°C under oxygen pressure, followed by solvent removal and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions with optimized conditions to ensure high yield and purity. These methods may include continuous flow nitration and etherification reactions, utilizing advanced catalysts and solvents to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the compound into different functional groups.

    Substitution: The compound can undergo substitution reactions, such as halogenation and nitration

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired product, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

Major products formed from these reactions include various benzoic acid derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-Chloro-2-(difluoromethyl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-2-(difluoromethyl)benzoic acid include:

  • 3-(Trifluoromethyl)benzoic acid
  • 3-Chloro-4-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-(trifluoromethyl)benzoic acid .

Uniqueness

What sets this compound apart is its unique combination of chlorine and difluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C8H5ClF2O2

Molecular Weight

206.57 g/mol

IUPAC Name

3-chloro-2-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H5ClF2O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13)

InChI Key

VFQIADYIOVJVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(F)F)C(=O)O

Origin of Product

United States

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